![molecular formula C16H24N4O4S B5519066 (1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5519066.png)

(1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

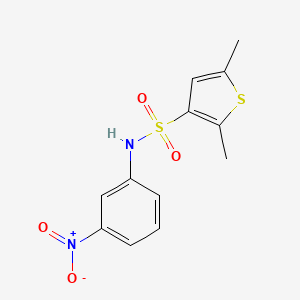

The compound contains a bicyclo[3.2.2]nonane structure, which is a type of organic compound with two bridgehead carbon atoms and three bridges of lengths 3, 2, and 2 . It also contains a sulfonamide group (-SO2NH2), which is often found in various pharmaceuticals, and an isonicotinoyl group, which is a component of some medications such as isoniazid, used for treating tuberculosis.

Molecular Structure Analysis

The bicyclo[3.2.2]nonane core of the molecule likely imparts a rigid, three-dimensional structure to the molecule . The presence of the sulfonamide and isonicotinoyl groups could introduce polar characteristics to the molecule, potentially affecting its solubility and reactivity.Applications De Recherche Scientifique

Mannich-Type Interactions

- Mannich-Type Reactions Involving Sulfur Compounds: One-pot reactions involving dimethyl sulfonyldiacetate and related compounds have been studied, leading to derivatives of diazabicyclo nonane dioxides (Vlasova et al., 2012).

Structural and Conformational Studies

- Amides Derived from Diazabicyclo Nonane: A series of amides based on diazabicyclo nonane have been synthesized and studied for their structural and conformational properties using NMR spectroscopy and X-ray diffraction (Fernández et al., 1992).

Cytotoxic Activity and σ Receptor Affinity

- Bicyclic σ Receptor Ligands with Cytotoxic Activity: Synthesized stereoisomeric alcohols and methyl ethers based on diazabicyclo nonane showed high σ1 receptor affinity and inhibited cell growth in various human tumor cell lines (Geiger et al., 2007).

Degradation of Sulfonated Azo Dyes

- Degradation by Microbial Peroxidases: Pathways for the degradation of sulfonamide compounds like 3-methoxy-4-hydroxyazobenzene-4'-sulfonamide by microbial peroxidases have been proposed, indicating potential environmental applications (Goszczyński et al., 1994).

Synthesis of Unnatural Amino Acids

- Unnatural Amino Acids with Diazabicyclo Nonane Unit: These amino acids have been synthesized in one step, indicating potential applications in biochemical and pharmaceutical research (Latypova et al., 2008).

Subtype Selective Nicotinic Acetylcholine Receptor Ligands

- Influence of Hydrogen Bond Acceptor Systems: Studies have shown that 3,7-diazabicyclo nonane derivatives with carboxamide, sulfonamide, or urea groups have a strong impact on nicotinic acetylcholine receptor interaction, leading to subtype selectivity and diverse activation profiles (Eibl et al., 2013).

Propriétés

IUPAC Name |

(1R,5R)-6-(2-methoxypyridine-4-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4S/c1-18(2)25(22,23)19-9-12-4-5-14(11-19)20(10-12)16(21)13-6-7-17-15(8-13)24-3/h6-8,12,14H,4-5,9-11H2,1-3H3/t12-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQHTGGJTPAJAC-GXTWGEPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC(=NC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC(=NC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5518986.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5519009.png)

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B5519023.png)

![2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5519025.png)

![ethyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5519039.png)

![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519043.png)

![1-[(2,5-dimethoxyphenyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5519044.png)

![2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5519062.png)

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519071.png)

![2-methyl-1-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}piperidine](/img/structure/B5519090.png)

![N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)